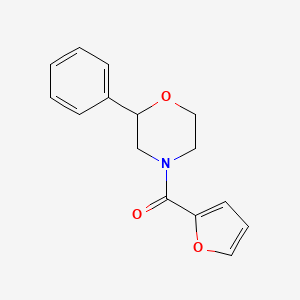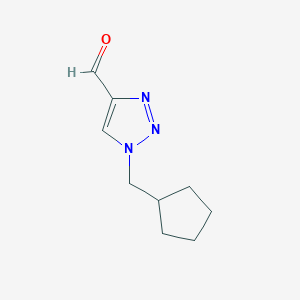![molecular formula C17H26N2O2 B6499654 3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide CAS No. 953987-33-2](/img/structure/B6499654.png)
3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide, also known as 4-MPMP, is a synthetic compound that has recently found a range of applications in scientific research. It is a member of the class of compounds known as amides, which are derivatives of carboxylic acids. 4-MPMP is an effective tool for studying the biochemical and physiological effects of compounds, as well as for exploring their potential therapeutic applications.
科学研究应用
3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide has a variety of applications in scientific research. It has been used to study the biochemical and physiological effects of compounds, as well as to explore their potential therapeutic applications. It has also been used in the development of new drugs and to investigate the mechanism of action of existing drugs. In addition, 3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide has been used to study the effects of environmental toxins on the body and to investigate the potential therapeutic applications of natural compounds.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide is not yet fully understood. However, it is believed to act as an agonist of the GABAA receptor, which is a type of neurotransmitter receptor found in the central nervous system. This receptor is involved in a number of important physiological processes, including the regulation of anxiety and sleep. By binding to this receptor, 3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide is thought to modulate the activity of neurons, leading to the desired effects.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anxiolytic (anti-anxiety) and sedative effects in animal models. It has also been shown to have anti-inflammatory and analgesic (pain-relieving) effects. In addition, 3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide has been shown to have neuroprotective effects and to be effective in the treatment of depression.
实验室实验的优点和局限性
The use of 3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. In addition, it has a wide range of applications in scientific research, making it a useful tool for exploring the biochemical and physiological effects of compounds. However, there are also some limitations to using 3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not known whether it is safe for use in humans.
未来方向
There are a number of potential future directions for the use of 3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide in scientific research. One possible direction is to explore its potential therapeutic applications in humans. This could involve studying the effects of 3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide on various conditions, such as anxiety and depression. In addition, further research could be conducted to better understand the mechanism of action of 3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide and to investigate its potential side effects. Finally, 3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide could be used as a tool to study the effects of environmental toxins on the body, as well as to explore the potential therapeutic applications of natural compounds.
合成方法
3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide can be synthesized through a multi-step process. The first step involves the condensation of 4-methoxyphenylacetic acid with 1-methylpiperidine in the presence of anhydrous sodium acetate. This is followed by the addition of propionaldehyde, which is then reacted with sodium hydroxide to form the desired product. The final step is the purification of the compound, which can be accomplished through the use of column chromatography.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-19-11-9-15(10-12-19)13-18-17(20)8-5-14-3-6-16(21-2)7-4-14/h3-4,6-7,15H,5,8-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAQEWTUHYVDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6499588.png)
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B6499596.png)
![2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6499597.png)
![2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499606.png)
![2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499621.png)
![5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499623.png)

![4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499647.png)
![3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499663.png)


![2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B6499679.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6499681.png)